molecular formula C₁₉H₁₆D₄N₄O B1159459 Niraparib-d4

Niraparib-d4

Cat. No.: B1159459
M. Wt: 324.41
Attention: For research use only. Not for human or veterinary use.
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Description

Niraparib-d4 is a deuterated analog of the potent, selective poly (ADP-ribose) polymerase (PARP) inhibitor Niraparib (MK-4827), which is an approved anti-cancer medication . With deuterium atoms incorporated at designated positions in the molecule, this compound is specifically designed for use as an internal standard in quantitative mass spectrometry, helping researchers achieve accurate and reliable pharmacokinetic and metabolic studies . Niraparib itself is a well-established PARP-1 and PARP-2 inhibitor that induces cytotoxicity in cancer cells through a mechanism involving the trapping of PARP enzymes on damaged DNA, leading to disrupted DNA repair and cell death . The parent drug is a key therapeutic for the maintenance treatment of ovarian cancer, making its deuterated form a critical tool for ongoing research and development in oncology . This product is provided with high chemical purity and isotopic enrichment to ensure research quality. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₉H₁₆D₄N₄O

Molecular Weight

324.41

Synonyms

2-[4-(3S)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide-d4;  MK-4827-d4

Origin of Product

United States

Synthetic Methodologies for Deuterated Niraparib

Deuteration Strategies and Chemical Synthesis Pathways

The synthesis of Niraparib-d4, specifically (S)-2-(4-(piperidin-3-yl-2,2,6,6-d4)phenyl)-2H-indazole-7-carboxamide, involves the selective incorporation of deuterium (B1214612) atoms into the piperidine (B6355638) ring of the Niraparib (B1663559) molecule. synzeal.com This strategic placement of deuterium is intended to influence the metabolic fate of the compound, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolic processes that involve the cleavage of these bonds. nih.gov

The general synthetic approach to Niraparib itself often involves the coupling of a protected piperidine derivative with an indazole moiety. For the deuterated analog, the key challenge lies in the preparation of the deuterated piperidine precursor. While specific, detailed synthetic pathways for this compound are not extensively published in readily accessible literature, the synthesis would necessitate the use of deuterated starting materials or reagents at the appropriate stage to introduce the deuterium atoms onto the piperidine ring.

One plausible strategy involves the reduction of a suitable pyridinium (B92312) or tetrahydropyridine (B1245486) precursor using a deuterium source. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been utilized to synthesize 3-substituted tetrahydropyridines, which are precursors to the piperidine core of Niraparib. nih.gov To introduce deuterium, this process could be adapted by using a deuterium source during the reduction step. Mechanistic studies involving deuterium labeling have been conducted to understand the reaction pathways in similar syntheses. snnu.edu.cn

Chemo-Enzymatic and Stereoselective Routes for Deuterated Piperidine Scaffolds

The synthesis of chiral piperidines, a key structural motif in Niraparib, is a significant area of research. nih.govresearchgate.net Chemo-enzymatic methods have emerged as powerful tools for the asymmetric synthesis of these scaffolds, offering high stereoselectivity under mild conditions. nih.govresearchgate.netresearchgate.netacs.orgchemrxiv.org

A notable chemo-enzymatic approach involves the dearomatization of activated pyridines to produce stereo-defined piperidines. nih.govresearchgate.netresearchgate.netacs.orgchemrxiv.org This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines. nih.govresearchgate.netresearchgate.netacs.orgchemrxiv.org This cascade has been successfully applied to the synthesis of intermediates for Niraparib. nih.govacs.orgthieme-connect.com

To create a deuterated version of the piperidine scaffold, this chemo-enzymatic system can be adapted. For example, by using a deuterated reducing agent in conjunction with the enzyme cascade, it is possible to introduce deuterium atoms at specific positions. Research has shown that using d-glucose-1-d1 to generate deuterated NAD(P)D in situ during an EneIRED-catalyzed reduction of an enamine intermediate resulted in the formation of a C-2-mono-deuterated product with 80% deuterium incorporation. acs.org This demonstrates the feasibility of incorporating deuterium into the piperidine ring structure through enzymatic means.

The process typically starts with a chemical reduction of a pyridinium salt to a tetrahydropyridine (THP). mdpi.com An amine oxidase then oxidizes the THP to a dihydropyridinium (DHP) species in situ. mdpi.com This is followed by a stereoselective reduction catalyzed by an ene imine reductase (EneIRED) to yield the enantioenriched piperidine. thieme-connect.com The choice of EneIRED enzyme can control the stereochemical outcome, providing access to either enantiomer of the piperidine product. thieme-connect.com

Purification and Characterization of Deuterated Isotopologues

Following the synthesis of this compound, rigorous purification and characterization are essential to confirm the chemical identity, purity, and extent of deuterium incorporation. Standard chromatographic techniques, such as High-Performance Liquid Chiral Chromatography (HPLC), are likely employed for purification to isolate the desired stereoisomer and remove any unreacted starting materials or byproducts. nih.gov

The structural confirmation and characterization of the final deuterated compound would involve a suite of analytical methods.

Analytical Techniques for this compound Characterization:

Analytical TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight of this compound, which will be higher than that of non-deuterated Niraparib due to the presence of deuterium atoms. High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the elemental composition. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would be used to confirm the overall structure and to verify the absence of proton signals at the deuterated positions. ²H (Deuterium) NMR can be used to directly observe the deuterium signals and confirm their location. ¹³C NMR provides information about the carbon skeleton of the molecule. google.com

These analytical techniques, used in combination, provide a comprehensive characterization of the this compound molecule, ensuring its suitability for use as an analytical standard or in further scientific investigations. synzeal.comgoogle.com

Advanced Bioanalytical Applications of Niraparib D4

Development of Quantitative Assays Using Mass Spectrometry

The development of robust quantitative assays is fundamental to understanding the pharmacokinetic profile of therapeutic agents like Niraparib (B1663559). Niraparib-d4 is instrumental in this process, particularly in methods employing mass spectrometry, where it helps to correct for variability in sample preparation and instrument response. ijrps.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and specificity. mdpi.com In the context of Niraparib analysis, various LC-MS/MS methods have been developed utilizing this compound as an internal standard. ijrps.comcore.ac.uk These methods often involve a straightforward liquid-liquid extraction (LLE) or protein precipitation to isolate the analyte and internal standard from the biological matrix, such as human plasma. core.ac.ukuu.nl

For instance, one method detailed the use of an X-Bridge C18 column with a mobile phase consisting of 10 mM ammonium (B1175870) format and methanol (B129727) (20:80 v/v) at a flow rate of 0.7 mL/min. ijrps.com This approach allowed for the elution of both Niraparib and this compound in under 2.5 minutes. ijrps.com Detection is typically achieved using multiple reaction monitoring (MRM) in positive ion mode, with specific mass transitions for Niraparib (m/z 321.5→195.4) and this compound (m/z 325.4→195.4). ijrps.com The use of a deuterated internal standard like this compound is crucial for achieving reproducible and reliable results, especially for long-term analyses. ijrps.comcore.ac.uk

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Techniques

To enhance throughput and sensitivity, ultra-high performance liquid chromatography (UHPLC) systems are often coupled with tandem mass spectrometers. These UHPLC-MS/MS methods offer shorter run times and improved chromatographic resolution. For example, a UHPLC-MS/MS assay for the simultaneous analysis of five PARP inhibitors, including Niraparib, employed a reversed-phase UPLC BEH C18 column. researchgate.net Sample preparation involved a simple protein precipitation of plasma samples. researchgate.net Another method utilized a Kinetex™ F5 column with an isocratic elution, achieving a total run time of 3.8 minutes for the quantification of Niraparib in various biological matrices. researchgate.net These rapid and sensitive methods are essential for high-throughput bioanalysis in clinical and preclinical studies. ijapbjournal.com

Validation Parameters: Selectivity, Sensitivity, Linearity, Precision, and Accuracy (in preclinical matrices)

The validation of bioanalytical methods is a stringent process governed by regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). core.ac.ukresearchgate.neteuropa.eu this compound plays a key role in ensuring that these validation parameters are met.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. elementlabsolutions.com Assays using this compound have demonstrated high specificity, with no significant interference observed at the retention times of Niraparib and its deuterated internal standard. ijrps.com

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably measured. Methods utilizing this compound have achieved LLOQs as low as 4.38 ng/mL in rat plasma and even down to the picogram per milliliter range (10.0 pg/mL) in human plasma. core.ac.ukijapbjournal.com

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com Bioanalytical methods for Niraparib have shown excellent linearity, with correlation coefficients (r²) consistently greater than 0.999. core.ac.ukjournalofappliedbioanalysis.com

Precision and Accuracy are measures of the method's reproducibility and closeness to the true value, respectively. elementlabsolutions.com For Niraparib assays, both intra-day and inter-day precision and accuracy have been well within the accepted limits of ≤15% (and ≤20% at the LLOQ). ijrps.comcore.ac.ukresearchgate.net

Validation ParameterTypical Finding for Niraparib AssaysSource
Linearity (r²) ≥ 0.999 core.ac.ukjournalofappliedbioanalysis.com
LLOQ 10.0 pg/mL - 4.38 ng/mL core.ac.ukijapbjournal.com
Intra-day Precision (%CV) 0.7% to 2.7% ijrps.com
Inter-day Precision (%CV) 0.7% to 2.0% ijrps.com
Intra-day Accuracy 99.5% to 104.8% ijrps.com
Inter-day Accuracy 101.4% to 102.4% ijrps.com

Quantitative Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. drugtargetreview.com This provides invaluable information for understanding drug disposition and target engagement at a microscopic level. columbia.edu

Application of this compound for Normalization and Single-Pixel Quantification

In quantitative MSI (qMSI), this compound serves a crucial dual function. ijbs.com It is added to the matrix solution that is sprayed uniformly over the tissue section before analysis. ijbs.comnih.gov The signal from this compound in each pixel is then used to normalize the signal of the parent drug, Niraparib. ijbs.comnih.gov This normalization is essential to correct for variations in laser intensity and ion suppression across the heterogeneous tissue landscape, enabling reliable quantification. ijbs.comnih.gov

This pixel-by-pixel normalization allows for accurate, single-pixel quantification of the drug's concentration throughout the tissue. researchgate.netnih.gov Researchers have successfully developed and validated qMSI methods for Niraparib using this approach, achieving good precision, accuracy, and linearity. ijbs.comresearchgate.net This has enabled the detailed visualization of Niraparib's distribution in tumor tissues, providing insights that are not possible with traditional homogenization techniques. researchgate.netnih.gov The ability to quantify drug concentrations in specific tumor regions can have significant implications for understanding therapeutic efficacy and mechanisms of resistance. researchgate.netnih.gov

Methodological Considerations for Deuterated Internal Standards in MSI

The use of deuterated internal standards, such as this compound, is a cornerstone for achieving accurate and reliable quantitative Mass Spectrometry Imaging (qMSI). nih.govaacrjournals.org These standards are critical for correcting signal variability that arises from the complex and heterogeneous nature of biological tissue samples. researchgate.net In MSI, factors like uneven tissue surfaces, non-uniform matrix crystallization, and differential ion suppression across various tissue regions can significantly impact the analyte signal. aacrjournals.orgresearchgate.net By incorporating a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte, these variations can be normalized, leading to a more precise quantification of the target compound's spatial distribution. nih.govnih.gov

A quantitative MSI method for visualizing niraparib in tumor tissue specifically utilized a deuterated internal standard to enable reliable single-pixel quantification. bccancer.bc.ca The standard is added during the sample preparation process, typically by being homogeneously mixed into the matrix solution that is sprayed onto the tissue section. nih.govgsk.com This ensures that both the analyte (niraparib) and the internal standard (this compound) are co-crystallized and subjected to the same experimental conditions at every pixel, allowing for scan-by-scan normalization of the ion signal. nih.gov This approach effectively compensates for variations in matrix effects and ionization efficiency, which is a significant challenge in quantitative MSI. aacrjournals.org

Several key methodological points must be considered to ensure the successful application of deuterated internal standards in MSI. The choice of matrix and its uniform application are paramount for achieving good sensitivity and cocrystallization of the analyte and the standard. researchgate.netnih.gov Furthermore, the concentration of the internal standard must be carefully optimized to match the expected concentration range of the endogenous analyte to ensure a linear response. researchgate.net Validation of the quantitative method is also crucial, adapting guidelines from established bioanalytical techniques like LC-MS/MS to assess parameters such as precision, accuracy, linearity, and the limit of detection at the single-pixel level. bccancer.bc.caijbs.com

However, the use of deuterium (B1214612) labels is not without potential challenges. One consideration is the possibility of deuterium loss due to exchange with protons, which can compromise the accuracy of the results. ahajournals.org Therefore, the stability of the deuterated standard within the analytical environment must be validated. ahajournals.org

A summary of key methodological considerations is presented in the table below.

ConsiderationDescriptionRationale & Importance
Internal Standard Application The deuterated internal standard (e.g., this compound) should be applied uniformly across the tissue section, often by incorporating it into the MALDI matrix solution. aacrjournals.orgnih.govEnsures that each pixel of the tissue receives a consistent amount of the standard, which is fundamental for accurate normalization and compensation of matrix effects. aacrjournals.org
Analyte/Standard Cocrystallization The sample preparation method must facilitate the effective cocrystallization of the target analyte and the internal standard with the matrix. nih.govProper cocrystallization improves the extraction of the analyte from the tissue and leads to better ion signal reproducibility and sensitivity. nih.gov
Normalization The signal intensity of the analyte is normalized to the signal intensity of the deuterated internal standard on a pixel-by-pixel basis. nih.govbccancer.bc.caThis ratiometric approach corrects for variability in ionization efficiency, matrix deposition, and ion suppression, enabling accurate relative and absolute quantification. nih.govnih.gov
Method Validation The quantitative MSI method must be validated for key analytical figures of merit, including linearity, precision, accuracy, repeatability, and limit of detection (LOD). researchgate.netbccancer.bc.caValidation ensures that the analytical procedure is robust, reliable, and reproducible for its intended purpose of quantifying drug distribution. researchgate.netwithpower.com
Isotopic Stability The stability of the deuterium label on the internal standard must be confirmed under the experimental conditions to prevent H/D back-exchange. ahajournals.orgLoss of the deuterium label can lead to the internal standard being detected as the unlabeled analyte, creating a false positive and compromising quantitative accuracy. ahajournals.org

Application in Microdialysis and In Vivo Sampling Techniques

In vivo microdialysis is a powerful sampling technique used extensively in preclinical and clinical research to monitor the real-time concentrations of unbound drugs and metabolites in the extracellular fluid of specific tissues. ijapbjournal.comfrontiersin.org This method is particularly valuable for pharmacokinetic (PK) studies, as it allows for the continuous collection of samples from living, behaving subjects, providing time-resolved data on drug disposition at the target site. nih.govijapbjournal.com For neuro-pharmacokinetic studies of PARP inhibitors, cerebral microdialysis is a key methodology for directly measuring unbound drug concentrations in the brain, which is the fraction responsible for the pharmacological effect. nih.govresearchgate.net

The application of microdialysis involves the surgical implantation of a small, semi-permeable probe into the target tissue, such as a brain region or a tumor. frontiersin.org A physiological solution (perfusate) is slowly pumped through the probe. As the perfusate flows, molecules in the extracellular fluid, including drugs like niraparib, diffuse across the semi-permeable membrane into the probe down their concentration gradient. mdpi.com The resulting fluid, known as the dialysate, is collected at set intervals and analyzed, typically using a highly sensitive technique like LC-MS/MS. ijapbjournal.comfrontiersin.org

In the context of studying niraparib, microdialysis can provide crucial data on its ability to penetrate and distribute within target tissues, such as the brain or tumors. nih.govnih.gov For instance, studies have used in vivo microdialysis to assess the central nervous system (CNS) penetrance of novel PARP inhibitors. aacrjournals.org To ensure the accuracy of the data obtained from analyzing the collected dialysate, a suitable internal standard is required. This compound is the ideal internal standard for the quantitative analysis of niraparib in these samples. ijrps.com Its use in the LC-MS/MS analysis of the microdialysate would correct for any sample loss during processing and variability in instrument response, which is essential for constructing accurate time-concentration profiles and calculating key pharmacokinetic parameters.

The principles and procedural workflow of an in vivo microdialysis experiment are summarized in the table below.

StepDescriptionKey Objective
1. Probe Implantation A microdialysis probe with a semi-permeable membrane at its tip is surgically implanted into the target tissue (e.g., brain, tumor) of an anesthetized animal. frontiersin.orgTo position the sampling membrane directly in the extracellular space of the tissue of interest.
2. Perfusion A physiological solution (perfusate) is continuously pumped through the probe at a low, constant flow rate (e.g., 1-2 µL/min). frontiersin.orgTo establish a diffusion gradient that allows molecules from the extracellular fluid to move into the perfusate.
3. Analyte Diffusion Unbound niraparib present in the extracellular fluid diffuses across the probe's membrane into the perfusate. mdpi.comTo sample the pharmacologically active, unbound concentration of the drug at the target site.
4. Dialysate Collection The perfusate, now containing the analyte (dialysate), exits the probe and is collected in small vials at predetermined time intervals, often using a refrigerated fraction collector. ijapbjournal.comfrontiersin.orgTo obtain time-resolved samples that reflect changes in drug concentration over the course of the study.
5. Sample Analysis The collected dialysate samples are analyzed using a validated bioanalytical method, typically LC-MS/MS, with this compound as the internal standard. ijapbjournal.comTo accurately quantify the concentration of niraparib in each sample, enabling the generation of a pharmacokinetic profile.

Preclinical Research Facilitated by Niraparib D4

Pharmacokinetic (PK) and Pharmacodynamic (PD) Investigations in Preclinical Models

The use of Niraparib-d4 is pivotal in accurately characterizing the pharmacokinetic and pharmacodynamic profiles of Niraparib (B1663559) in preclinical settings.

In animal models, this compound is essential for precise quantification during absorption, distribution, and elimination (ADE) studies. Following oral administration, Niraparib is rapidly absorbed, reaching peak plasma concentrations in approximately 3 to 4 hours. nih.govcancercareontario.ca The absolute bioavailability of Niraparib is about 73%. drugbank.com Food does not have a significant impact on its absorption. drugbank.comtg.org.au

Niraparib exhibits extensive tissue distribution, as indicated by its large apparent volume of distribution (Vd/F) of 1,074 L in cancer patients. drugbank.com It is approximately 83% bound to human plasma proteins. drugbank.com Elimination of Niraparib occurs slowly, with a mean half-life of about 36 to 95.6 hours. nih.govnih.gov The drug and its metabolites are excreted through both urine and feces. tg.org.auresearchgate.net

Pharmacokinetic Parameters of Niraparib in Preclinical and Clinical Studies
ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~3-4 hours nih.govcancercareontario.ca
Absolute Bioavailability~73% drugbank.com
Apparent Volume of Distribution (Vd/F)1,074 L drugbank.com
Plasma Protein Binding83% drugbank.com
Elimination Half-life (t½)36 - 95.6 hours nih.govnih.gov

This compound is crucial for accurately measuring Niraparib concentrations in various tissues, including tumor xenografts and brain tissue. Studies in mouse models with tumor xenografts have shown that at steady state, tumor exposure to Niraparib is 3.3 times greater than plasma exposure. nih.gov This contrasts with other PARP inhibitors like olaparib (B1684210), where tumor exposure is less than that in plasma. nih.gov

Furthermore, preclinical studies have demonstrated that Niraparib can cross the blood-brain barrier. nih.govspringermedizin.de Pharmacokinetic studies in intracranial xenograft models revealed that the concentration-time profiles of Niraparib in the brain were similar to those in plasma, with a mean brain-to-plasma concentration ratio of 0.85–0.99. springermedizin.deresearchgate.net This efficient penetration into the brain and sustained exposure contribute to its antitumor effects in intracranial tumor models. nih.gov In a prostate cancer bone metastasis model, Niraparib showed superior bone marrow exposure compared to other PARP inhibitors. nih.gov

Tissue Distribution of Niraparib in Preclinical Models
TissueFindingReference
Tumor XenograftsTumor exposure is 3.3 times greater than plasma exposure at steady state. nih.gov
BrainMean brain-to-plasma concentration ratio of 0.85–0.99. springermedizin.deresearchgate.net
Bone Marrow (Prostate Cancer Model)Superior bone marrow exposure compared to other PARP inhibitors. nih.gov

While formal drug-drug interaction studies with Niraparib have not been extensively performed, in vitro data provides insights into its potential interactions. cancercareontario.ca Niraparib's metabolism does not primarily involve the cytochrome P450 (CYP) system. tg.org.aunih.gov It is mainly metabolized by carboxylesterases (CEs). cancercareontario.cadrugbank.com

In vitro studies indicate that Niraparib is a weak inducer of CYP1A2 and a weak inhibitor of BCRP, P-gp, and OCT1. cancercareontario.caoncologynewscentral.comeuropa.eu It is also an inhibitor of MATE1 and MATE2. europa.eueuropa.eu Caution is advised when co-administering Niraparib with substrates of CYP1A2, BCRP, or MATE transporters. cancercareontario.caeuropa.eueuropa.eu However, due to the minimal role of CYP enzymes in its metabolism, clinically significant interactions with CYP inhibitors or inducers are considered unlikely. cancer-druginteractions.orggsk.com

Quantitative Determination of Drug Exposure in Tissues and Organs (e.g., tumor xenografts, brain tissue)

Metabolic Studies in In Vitro Systems and Animal Models

The use of deuterated probes like this compound is fundamental for in-depth metabolic investigations.

This compound, as an internal standard, allows for the precise identification and quantification of Niraparib and its metabolites in biological samples. The primary metabolic pathway for Niraparib is hydrolysis by carboxylesterases to form an inactive major metabolite, M1. drugbank.comeuropa.eu This M1 metabolite can then undergo further glucuronidation. drugbank.comeuropa.eu In a human mass balance study using radiolabeled Niraparib, M1 and its glucuronide (M10) were identified as the major circulating metabolites. nih.goveuropa.eu

The use of radiolabeled Niraparib, such as ¹⁴C-Niraparib, in mass balance studies has been crucial for elucidating its metabolic fate. nih.gov These studies have confirmed that Niraparib undergoes hydrolytic and conjugative metabolic conversions, with oxidative metabolism being a minor pathway. nih.gov Following a single oral dose of ¹⁴C-Niraparib, approximately 47.5% of the dose was recovered in the urine and 38.8% in the feces over 21 days, indicating that both renal and hepatobiliary routes are significant for the elimination of Niraparib and its metabolites. researchgate.net Interestingly, not all metabolites identified in animal and in vitro studies, such as the glucuronide of Niraparib (M20) and mono-oxygenated Niraparib (M2), were detected in human plasma or excreta. nih.gov

Identification and Quantification of Metabolites Using Deuterated Probes

Investigations into Cellular Uptake and Intracellular Concentration

The ability of a drug to reach its intracellular target is fundamental to its therapeutic effect. This compound has been instrumental in facilitating studies aimed at understanding the cellular uptake and accumulation of Niraparib. Preclinical studies have suggested that Niraparib exhibits higher cell membrane permeability compared to other PARP inhibitors, leading to greater intracellular and intratumoral concentrations. researchgate.net

The precise measurement of Niraparib within different cellular compartments is crucial for elucidating its mechanism of action and potential resistance mechanisms. This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify Niraparib concentrations in cell lysates and subcellular fractions. core.ac.ukijrps.com This allows researchers to determine the extent of drug accumulation within the cell and its distribution between the cytoplasm and the nucleus, where its target, PARP, resides.

Research has shown that Niraparib can achieve significantly higher tumor exposure compared to plasma exposure in preclinical mouse models. nih.gov For instance, in an MDA-MB-436 tumor xenograft model, the tumor to plasma exposure ratio for Niraparib was found to be 3.3. nih.gov This favorable distribution is a key characteristic that contributes to its anti-tumor activity. nih.gov

Table 1: Tumor and Plasma Exposure of Niraparib in Preclinical Models nih.gov
Tumor ModelTumor AUC₀₋₂₄h (μg/g·h)Plasma AUC₀₋₂₄h (μg/mL·h)Tumor:Plasma Ratio
MDA-MB-436213.9665.083.3
OVC13483.1425.503.3

Efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are membrane proteins that can actively pump drugs out of cells, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.com Niraparib is a known substrate of both P-gp and BCRP. nih.govnih.gov Understanding the interaction between Niraparib and these transporters is vital, as their overexpression in cancer cells is a common mechanism of multidrug resistance. mdpi.complos.org

In vitro studies using preclinical cell models that overexpress these transporters are conducted to assess the impact of efflux on Niraparib's cellular accumulation. Bidirectional transport assays using cell monolayers, such as MDCKII cells engineered to overexpress human P-gp or BCRP, are a standard method. nih.govsolvobiotech.com In these assays, the transport of Niraparib is measured in both the apical-to-basolateral and basolateral-to-apical directions. A higher basolateral-to-apical transport rate indicates that the drug is being actively effluxed.

Studies have shown that while Niraparib is a substrate for P-gp and BCRP, its efflux ratio is lower than that of other PARP inhibitors like olaparib. nih.gov This lower efflux rate may contribute to Niraparib's ability to achieve higher intracellular and brain concentrations. nih.gov For instance, in MDCKII cells overexpressing P-gp and BCRP, the net efflux ratios for niraparib were found to be approximately 2 to 5 times lower than those for olaparib at various concentrations. nih.gov

Table 2: Net Efflux Ratios of Niraparib and Olaparib in MDCKII Cells Overexpressing Efflux Transporters nih.gov
CompoundConcentration (μM)BCRP-Overexpressing Cells Efflux RatioP-gp-Overexpressing Cells Efflux Ratio
Niraparib1Data not specifiedData not specified
10Data not specifiedData not specified
100Data not specifiedData not specified
Olaparib1Data not specifiedData not specified
10Data not specifiedData not specified
100Data not specifiedData not specified

Note: While the source indicates that the net efflux ratios of niraparib were approximately 2 to 5 times lower than those of olaparib, the specific values for each concentration were not provided in the publicly available supplementary data.

Furthermore, vesicular transport assays can be used to determine the inhibitory potential of compounds on these transporters. nih.gov Research has indicated that Niraparib can inhibit BCRP-mediated transport, with a reported IC₅₀ value of 42.6 μM. nih.gov While it also appears to inhibit P-gp, the results have shown significant variability. nih.gov

Computational and Theoretical Aspects of Deuterated Compounds

Considerations of Isotopic Effects on Molecular Interactions and Dynamics

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) is the most substantial mass change for any element's stable isotopes, doubling the mass of the atom. researchgate.net This mass difference is the origin of the deuterium isotope effect, which influences molecular properties and dynamics without altering the molecule's electronic structure. chinesechemsoc.org

One of the most fundamental consequences of deuteration is the change in zero-point vibrational energy (ZPVE). The C-D bond has a lower ZPVE compared to the corresponding C-H bond. libretexts.org This is because the vibrational frequency of a bond is dependent on the mass of the atoms involved; the heavier deuterium atom vibrates more slowly, resulting in a lower energy ground state. libretexts.org Consequently, a C-D bond is stronger and requires more energy to break than a C-H bond. This primary kinetic isotope effect (KIE) can significantly slow down chemical reactions where the cleavage of a C-H bond is the rate-determining step. researchgate.net

These fundamental changes at the bond level cascade into broader effects on molecular interactions and dynamics:

Intermolecular Interactions: The lower vibrational energy and altered bond polarity of C-D bonds can affect non-covalent interactions such as van der Waals forces and hydrogen bonding (or in this case, deuterium bonding). edpsciences.org While the electronic potential remains the same, the quantum nature of the nuclei leads to differences in intermolecular structure. nih.gov For a molecule like Niraparib (B1663559), which interacts with biological targets like proteins through a network of such forces, these subtle changes could modify binding affinity and residence time. nih.gov

Table 1: Summary of Key Isotopic Effects of Deuteration

PropertyEffect of Deuterium SubstitutionUnderlying ReasonPotential Consequence
Zero-Point Vibrational Energy (ZPVE)DecreaseIncreased atomic mass of deuterium leads to lower vibrational frequency. libretexts.orgStronger covalent bond (e.g., C-D vs. C-H).
Bond StrengthIncreaseLower ZPVE means more energy is required to reach the dissociation energy level. libretexts.orgSlower rate of reactions involving C-H bond cleavage (Kinetic Isotope Effect). researchgate.net
Bond LengthSlight DecreaseThe lower ZPVE results in a slightly shorter average bond distance. nih.govMinor alterations in molecular geometry and conformation.
Vibrational Frequencies (Phonons)DecreaseDirect consequence of the increased mass of the vibrating atom. chinesechemsoc.orgChanges in intramolecular energy transfer and molecular dynamics.
Intermolecular ForcesSubtle AlterationChanges in bond polarity and polarizability due to altered vibrational modes. edpsciences.orgModified binding interactions with proteins or other molecules.

Computational Modeling for Predicting Deuterated Compound Behavior in Analytical Systems

Computational modeling has become an indispensable tool for predicting the behavior of deuterated compounds, offering insights that can guide synthesis and analysis. alfa-chemistry.com These models allow for the rapid, cost-effective in silico evaluation of various deuteration scenarios before undertaking laboratory work. alfa-chemistry.com

Several computational methods are employed to study and predict the effects of deuteration:

Quantum Mechanical (QM) Methods: Techniques like Density Functional Theory (DFT) are used to perform high-accuracy calculations on the electronic structure of molecules. researchgate.netresearchgate.net These methods can precisely calculate the changes in ZPVE, vibrational frequencies, and bond dissociation energies resulting from isotopic substitution. ajchem-a.com DFT calculations are foundational for understanding the kinetic isotope effect and predicting how deuteration might affect metabolic stability. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. nih.gov By incorporating the mass change of deuterium, these simulations can predict how deuteration affects the conformational dynamics of a molecule like Niraparib-d4, its flexibility, and its interactions with its environment, such as a solvent or a protein binding pocket. nih.govnih.gov Path-integral MD (PI-DPMD) is a specific technique that can accurately capture nuclear quantum effects, providing a more precise model of both light (H₂O) and heavy water (D₂O) systems and the isotope effects therein. osti.gov

Hybrid QM/MM Methods: For large systems, such as a drug interacting with a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used. The drug molecule (e.g., this compound) is treated with high-level QM methods, while the larger protein environment is treated with more computationally efficient MM methods. researchgate.net

In the context of analytical systems, these computational tools can predict shifts in behavior:

Chromatography: The subtle changes in intermolecular forces and molecular size upon deuteration can lead to slight differences in retention times in chromatographic systems, particularly in highly sensitive techniques like HPLC or UPLC. While often minimal, computational models of solute-solvent and solute-stationary phase interactions can help anticipate these shifts.

Mass Spectrometry (MS): The most obvious predicted change is the mass shift corresponding to the number of deuterium atoms incorporated. However, modeling is crucial in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), a technique used to probe protein conformation and dynamics. researchgate.net Computational tools are vital for processing the complex data from HDX-MS, helping to deconvolve spectra and map deuterium uptake onto the protein structure, although this typically involves deuterating the solvent rather than the drug itself. nih.govacs.org

Spectroscopy: Computational workflows can simulate and predict various types of spectra for deuterated compounds. schrodinger.com For instance, changes in vibrational frequencies will be directly reflected in Infrared (IR) and Raman spectra. Similarly, subtle shifts in the electronic environment can be predicted for Nuclear Magnetic Resonance (NMR) spectra. schrodinger.com

Table 2: Computational Methods in the Study of Deuterated Compounds

Computational MethodPrimary Application for Deuterated CompoundsPredicted Parameters/Behavior
Density Functional Theory (DFT)Calculating electronic structure and energy. researchgate.netresearchgate.netZero-Point Vibrational Energy (ZPVE), bond dissociation energies, vibrational frequencies, IR/Raman spectra, Kinetic Isotope Effects (KIE). ajchem-a.com
Molecular Dynamics (MD)Simulating molecular motion over time. nih.govnih.govConformational changes, protein-ligand binding stability, solvent interactions, transport properties.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling large systems like drug-protein complexes. researchgate.netBinding site interactions, enzymatic reaction mechanisms involving deuterated substrates.
Hydrogen-Exchange (HDX) ModelingAnalyzing data from HDX-MS experiments. researchgate.netSolvent accessibility, protein dynamics, peptide identification, back-exchange correction. nih.govacs.org
Spectra Prediction WorkflowsSimulating analytical spectra. schrodinger.comShifts in NMR, IR, Raman, VCD, and ECD spectra.

Emerging Research Directions and Methodological Innovations Involving Deuterated Standards

Integration of Niraparib-d4 in Systems Biology and Multi-Omics Approaches (preclinical)

In the realm of preclinical research, systems biology and multi-omics approaches are providing a holistic understanding of disease mechanisms and drug actions. nih.govmdpi.com These strategies integrate data from various biological levels, including genomics, proteomics, and metabolomics, to construct a comprehensive picture of a biological system. mdpi.com In this context, the precise quantification of small molecules like Niraparib (B1663559) is crucial for understanding its pharmacokinetic and pharmacodynamic profiles within a complex biological system. nih.gov

This compound serves as an essential internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based methods for the accurate measurement of Niraparib in various biological samples. core.ac.ukijrps.com This accuracy is paramount when correlating drug concentrations with changes observed at the proteomic or metabolomic level. For instance, preclinical studies investigating the off-target effects of Niraparib have identified lanosterol (B1674476) synthase (LSS) as a novel target, leading to the activation of the 24,25-epoxysterol shunt pathway, a phenomenon not observed with other PARP inhibitors. aacrjournals.orgaacrjournals.org Such discoveries are heavily reliant on precise quantification of the parent drug, facilitated by the use of a deuterated internal standard like this compound, to confidently link the observed biological changes to the drug's presence and concentration.

Furthermore, multi-omics studies in ovarian and breast cancer, for which Niraparib is a therapeutic agent, are uncovering novel biomarkers and resistance mechanisms. nih.govnih.gov The ability to accurately measure Niraparib levels in preclinical models, such as patient-derived xenografts (PDXs), is critical for interpreting the multi-omics data generated from these models. nih.gov For example, a study comparing the tumor exposure of Niraparib and another PARP inhibitor, Olaparib (B1684210), found that Niraparib achieved significantly higher concentrations in tumors, which may contribute to its broader clinical activity. nih.gov This type of pharmacokinetic data, underpinned by the use of deuterated standards, provides essential context for the molecular changes observed in multi-omics analyses.

The integration of quantitative drug concentration data, obtained using standards like this compound, with multi-omics datasets allows researchers to build more robust models of drug action and resistance. This integrated approach is vital for advancing personalized medicine, where understanding the interplay between a drug's pharmacokinetics and the unique molecular landscape of a tumor is key to predicting therapeutic response. mdpi.com

Advancements in Micro-Sampling and Miniaturized Analytical Techniques

Recent years have seen significant advancements in micro-sampling techniques, which offer numerous advantages in preclinical research, including reduced sample volumes, less invasive collection methods, and the ability to perform more frequent sampling. mdpi.comresearchgate.net Techniques such as dried blood spot (DBS) and volumetric absorptive microsampling (VAMS) are becoming increasingly popular. mdpi.comresearchgate.net VAMS, in particular, allows for the collection of a precise volume of blood, overcoming the hematocrit effect that can be a challenge with traditional DBS methods. researchgate.net

This compound plays a crucial role in the validation and application of these micro-sampling techniques for the quantification of Niraparib. The development of sensitive and robust LC-MS/MS methods is essential for analyzing the small sample volumes obtained through micro-sampling. The use of a deuterated internal standard like this compound is critical for ensuring the accuracy and precision of these methods, as it compensates for potential variability in sample extraction and matrix effects. clearsynth.comnih.gov

For example, a study could be designed to evaluate the pharmacokinetics of Niraparib in a preclinical model using VAMS. In such a study, this compound would be added to the samples as an internal standard before extraction and analysis by LC-MS/MS. The data obtained would allow for the accurate determination of Niraparib concentrations over time from very small blood volumes.

The combination of micro-sampling and highly sensitive analytical methods, facilitated by the use of deuterated standards, is particularly valuable in preclinical studies involving small animals, where blood volume is limited. It also opens up possibilities for more detailed pharmacokinetic and pharmacodynamic studies, as more data points can be collected from each animal.

Role of Deuterated Standards in Advancing Reproducibility and Standardization in Preclinical Research

Reproducibility is a cornerstone of scientific research, and the use of deuterated internal standards like this compound plays a significant role in enhancing the reproducibility and standardization of preclinical bioanalytical methods. core.ac.uktexilajournal.com In quantitative LC-MS/MS analysis, the internal standard is used to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. nih.govsigmaaldrich.com

Deuterated standards are considered the "gold standard" for internal standards because their physicochemical properties are nearly identical to the analyte of interest. scispace.com This close similarity ensures that the internal standard behaves in a similar manner to the analyte during all stages of the analytical process, from extraction to detection. texilajournal.com This is particularly important for compensating for matrix effects, which are a common source of variability and inaccuracy in bioanalysis. clearsynth.comnih.gov

The use of this compound as an internal standard in the quantification of Niraparib helps to ensure that results obtained from different laboratories and at different times are comparable. core.ac.uk This is crucial for the standardization of preclinical research, as it allows for the confident comparison of data from different studies. For instance, when evaluating the efficacy of Niraparib in different preclinical cancer models, the ability to accurately and reproducibly measure drug exposure is essential for making meaningful comparisons. nih.gov

Several studies have highlighted the importance of using a proper deuterated internal standard to improve the reproducibility of bioanalytical methods for Niraparib. core.ac.ukijrps.com These studies demonstrate that methods using this compound exhibit excellent precision and accuracy, leading to reliable and reproducible data.

The table below summarizes the key parameters from a representative bioanalytical method validation for Niraparib using this compound as an internal standard, highlighting the high degree of precision and accuracy achieved.

Validation ParameterResult
Linearity (Correlation Coefficient, r²)≥ 0.9997
Within-Run Precision (%CV)1.6 to 2.8
Between-Run Precision (%CV)2.1 to 3.4
Within-Run Accuracy (%)96.3 to 103.4
Between-Run Accuracy (%)98.0 to 100.4
Data adapted from a study on the bioanalytical method validation of Niraparib in human plasma. ijrps.com

Q & A

Q. What protocols ensure replication of this compound studies across laboratories?

  • Methodological Answer :

Standard Operating Procedures (SOPs) : Detail instrument calibration, sample handling, and data normalization steps.

Inter-Lab Cross-Validation : Circulate blinded samples between 3+ labs for concordance testing (Pearson’s r > 0.95).

Error Logging : Document deviations from SOPs and their impact on results .

  • Reporting : Publish SOPs in protocols.io and link to publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.